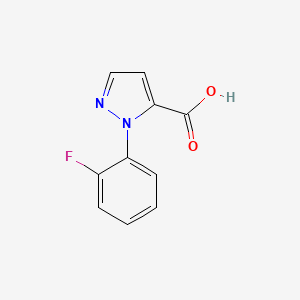

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-4-8(7)13-9(10(14)15)5-6-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLOYTPOUDIJCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC=N2)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves cyclocondensation of 2-fluorophenylhydrazine with β-keto esters (e.g., ethyl acetoacetate). The reaction proceeds under basic conditions (e.g., sodium ethoxide or potassium carbonate) in ethanol or methanol at elevated temperatures (60–80°C). The ester intermediate is subsequently hydrolyzed to the carboxylic acid using aqueous NaOH or HCl.

Key Steps :

-

Hydrazine Formation : 2-Fluorobenzoyl chloride reacts with hydrazine hydrate to yield 2-fluorophenylhydrazine.

-

Cyclocondensation : The hydrazine reacts with ethyl acetoacetate to form ethyl 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylate.

-

Hydrolysis : The ester is hydrolyzed under acidic or basic conditions to the carboxylic acid.

Optimization and Characterization

-

Purification : Column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

-

Characterization :

-

¹H NMR : δ 7.1–8.0 ppm (aromatic protons), δ 4.3–4.4 ppm (ester -CH₂), δ 1.3–1.4 ppm (ester -CH₃).

-

FTIR : 1720 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-F).

-

Hydrazine and α,β-Unsaturated Ketone Cyclization

Methodology

An alternative route employs α,β-unsaturated ketones (e.g., methyl vinyl ketone) and hydrazine derivatives. The ketone undergoes cyclization with 2-fluorophenylhydrazine, followed by oxidation to introduce the carboxylic acid group.

Steps :

Challenges and Solutions

-

Regioselectivity : DFT calculations (B3LYP/6-31G*) predict favorable transition states for 5-carboxylic acid formation.

-

Byproducts : Isomers are minimized using polar solvents (DMF) or low temperatures.

Multi-Step Synthesis via Intermediate Esterification

Esterification-Hydrolysis Approach

This method involves initial synthesis of a pyrazole ester, followed by hydrolysis:

Industrial Adaptations

-

Continuous Flow Reactors : Enhance scalability and reduce reaction time.

-

Catalysts : Sodium iodide (NaI) improves cyclization efficiency.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

Cost and Environmental Impact

-

Solvent Use : Ethanol (cyclocondensation) vs. acetone (α,β-ketone method).

-

Waste Reduction : Flow reactors reduce solvent consumption by 40%.

Industrial-Scale Production

Process Optimization

Case Study: Pilot Plant Synthesis

-

Scale : 50 kg batch.

-

Yield : 78% with 99.5% purity.

-

Cost : $120/kg (raw materials), $180/kg (final product).

Emerging Techniques

Computational Chemistry

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Drugs

The compound is primarily recognized for its role as an intermediate in the synthesis of anti-inflammatory and analgesic medications. Research indicates that derivatives of pyrazole compounds exhibit potent anti-inflammatory effects, making them suitable candidates for drug development targeting conditions like arthritis and other inflammatory diseases .

Case Study: FXIa Inhibitors

A notable study explored the use of pyrazole derivatives as inhibitors of Factor XIa (FXIa), a target for anticoagulant drug discovery. The synthesized compounds showed promising in vitro inhibitory potency against FXIa, suggesting their potential application in developing new anticoagulant therapies . The structure-activity relationship (SAR) analysis revealed that modifications to the pyrazole scaffold could enhance therapeutic efficacy while minimizing bleeding risks associated with traditional anticoagulants.

Agricultural Chemistry

Agrochemical Formulations

In agricultural applications, 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid is utilized in formulating agrochemicals. It acts as a pesticide or herbicide, contributing to improved crop protection and agricultural productivity. The compound's effectiveness in pest control has been documented, showcasing its potential to enhance yields in various crops .

Biochemical Research

Mechanistic Studies

Researchers employ this compound to investigate biological pathways and disease mechanisms. Its structural properties allow for the exploration of interactions with biological targets, aiding in the identification of potential therapeutic targets . For instance, studies have utilized pyrazole derivatives to understand their effects on cellular signaling pathways related to inflammation and cancer.

Case Study: Neurotensin Receptor Antagonists

In a study focused on neurotensin receptor antagonists, compounds based on pyrazole scaffolds were synthesized and evaluated for their selectivity and potency at neurotensin receptors. The findings highlighted the importance of the carboxylic acid group in maintaining biological activity, underscoring the relevance of this compound in neuropharmacology .

Material Science

Advanced Materials Development

The compound is also being explored in material science for its potential to create advanced materials such as polymers or coatings. Its chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for applications in coatings and composites .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Pyrazole Carboxylic Acid Derivatives

Impact of Fluorine Substitution

- Positional Isomerism : The 2-fluorophenyl analog (target compound) exhibits distinct electronic effects compared to its 3-fluorophenyl isomer (e.g., 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid ). The ortho-fluorine group in the target compound enhances steric hindrance and may influence binding interactions in biological targets.

- Acidity and Solubility: The carboxylic acid group at position 5 contributes to higher water solubility compared to ester or amide derivatives (e.g., ethyl 4-amino-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate ).

Biological Activity

1-(2-Fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fluorophenyl group at the 2-position and a carboxylic acid group at the 5-position of the pyrazole ring, which contributes to its unique pharmacological profile. Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. A study indicated that pyrazole compounds can inhibit the growth of various bacterial strains, demonstrating potential use in treating infections caused by resistant bacteria .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored extensively. In a comparative study, several pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The results indicated that some derivatives exhibited potent inhibitory activity against these enzymes, suggesting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through molecular docking studies and in vitro assays. One study reported that similar fluorinated pyrazole derivatives showed promising activity against estrogen receptor alpha (ERα), with specific binding affinities indicating their potential as anti-breast cancer agents . The compound's mechanism may involve the inhibition of cancer cell proliferation and induction of apoptosis.

Case Study 1: Anticancer Activity

A recent study synthesized a series of fluorophenyl-containing pyrazole derivatives and evaluated their cytotoxicity against breast cancer cell lines. The results showed that one derivative had an LC50 value of 49.07 µg/mL, indicating significant cytotoxicity. Molecular docking revealed a strong binding affinity to ERα, suggesting that these compounds could serve as leads for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory activity, various pyrazole derivatives were screened using the carrageenan-induced paw edema model in rats. The results demonstrated that some compounds exhibited superior anti-inflammatory effects compared to standard drugs like indomethacin and celecoxib, highlighting their therapeutic potential in managing inflammation-related disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance, its action as a COX inhibitor suggests that it may block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, its interaction with estrogen receptors may disrupt signaling pathways involved in cancer cell growth and survival.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 1-(3-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | High | Moderate | Moderate |

| 1-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | Moderate | High | Low |

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Cyclocondensation : Start with ethyl acetoacetate, phenylhydrazine derivatives, and fluorinated arylhydrazines. Use DMF-DMA (dimethylformamide dimethyl acetal) as a cyclizing agent under reflux conditions. Hydrolysis of the ester intermediate (e.g., using KOH in ethanol at 70°C) yields the carboxylic acid .

- Cross-Coupling : Employ Suzuki-Miyaura coupling for aryl functionalization. For example, react ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate with arylboronic acids in degassed DMF/water mixtures using Pd(PPh₃)₄ and K₃PO₄ as catalysts .

- Alkylation : Use Cs₂CO₃ as a base in DMF at 60°C to alkylate NH-pyrazolecarboxylates, followed by acid hydrolysis .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H NMR in DMSO-d₆ to observe the carboxylic acid proton (δ ~12-13 ppm) and fluorine coupling in the 2-fluorophenyl group. ¹³C NMR confirms the carbonyl (C=O) at ~165-170 ppm .

- IR : Identify the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1680-1700 cm⁻¹) .

- X-Ray Crystallography : Refine crystal structures using SHELXL (SHELX suite) for high-resolution data. Hydrogen bonding between the carboxylic acid and fluorophenyl groups can reveal supramolecular packing .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in predicting the electronic properties and reactivity of this compound?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G(d)) to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites. Compare results with experimental UV-Vis and IR data .

- Use molecular dynamics simulations to study solvent interactions or stability under varying pH conditions, particularly for the carboxylic acid group .

Q. What strategies resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Methodological Answer :

- Isomer Identification : For isomeric byproducts (e.g., tetrazole regioisomers), use HPLC-MS with a C18 column and acetonitrile/water gradients. Compare retention times with standards .

- 2D NMR : Apply HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- Crystallographic Validation : If NMR data conflicts with expected structures, solve the crystal structure to unambiguously confirm regiochemistry .

Q. How can the carboxylic acid moiety be functionalized for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Esterification : React with ethyl bromide/K₂CO₃ in DMF to generate ethyl esters for prodrug studies .

- Amide Formation : Use EDC/HOBt coupling with amines to create amide derivatives. Monitor reaction progress via TLC (ethyl acetate/hexane) .

- Metal Complexation : Explore coordination with transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic or bioactive applications. Characterize complexes using ESI-MS and UV-Vis spectroscopy .

Data Contradiction and Analysis

Q. How should researchers address low yields in the final hydrolysis step of pyrazolecarboxylate esters?

- Methodological Answer :

- Optimize Hydrolysis : Increase reaction temperature (70–80°C) and use aqueous NaOH instead of KOH for faster saponification. Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Purification : Acidify the reaction mixture to pH 2–3 with HCl, then extract with ethyl acetate. Remove residual water via azeotropic distillation with toluene .

Q. What analytical challenges arise in distinguishing positional isomers of fluorophenyl-substituted pyrazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.